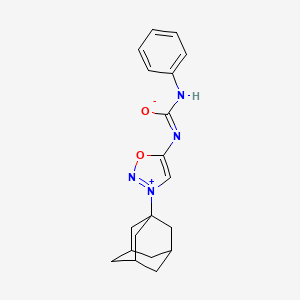![molecular formula C17H14N2O5 B5801030 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5801030.png)
2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid, also known as MNA-715, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the family of acrylic acids and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid involves the formation of a complex between the compound and metal ions. The complex formation leads to changes in the electronic structure of 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid, resulting in changes in the fluorescence properties of the compound. The binding of 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid to metal ions can also lead to changes in the biochemical and physiological properties of the metal ions.
Biochemical and Physiological Effects:
2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has been linked to improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid in lab experiments is its high selectivity for metal ions. The compound has been found to selectively bind to copper, zinc, and mercury, making it a useful tool for the detection of these metal ions in biological samples. However, one limitation of using 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid. One area of interest is the development of new fluorescent probes based on the structure of 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid. These probes could be used for the detection of other metal ions or for other applications in biological imaging. Another direction is the study of the biochemical and physiological effects of 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid in animal models, which could lead to the development of new drugs for the treatment of cognitive disorders. Finally, the synthesis of new analogs of 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid could lead to compounds with improved properties for use in scientific research.
Métodos De Síntesis
The synthesis of 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid involves the reaction of 3-nitrobenzaldehyde with 3-methylbenzoyl chloride to form 3-(3-nitrophenyl)-3-methylbenzoyl chloride. This intermediate is then reacted with glycine to form 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid. The reaction scheme is shown below:
Aplicaciones Científicas De Investigación
2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid has been studied for its potential use in various scientific research applications. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid has been found to selectively bind to metal ions such as copper, zinc, and mercury, and the binding can be detected by changes in fluorescence intensity.
Propiedades
IUPAC Name |
(E)-2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-11-4-2-6-13(8-11)16(20)18-15(17(21)22)10-12-5-3-7-14(9-12)19(23)24/h2-10H,1H3,(H,18,20)(H,21,22)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROKULWYVKEDCT-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-{[(3-methylphenyl)carbonyl]amino}-3-(3-nitrophenyl)prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5800955.png)
![4,6-dimethyl-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5800960.png)

![{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5800976.png)
![5-bromo-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5800979.png)
![2-methoxy-4-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5800995.png)



![2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5801018.png)

![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5801043.png)